6-amino-2-(2-methylphenyl)-4H-chromen-4-one

Enzymology Pyrimidine Biosynthesis Inhibitor Screening

Choose 6-amino-2-(2-methylphenyl)-4H-chromen-4-one for its unique ortho-methyl substitution on the 2-phenyl ring and the hydrogen-bonding 6-amino group—two structural features that drastically alter target affinity, permeability, and metabolic stability versus meta/para isomers. Ideal for CCR5 antagonist profiling, p38α MAPK SAR-by-catalog libraries, and as a functionalized building block for acylations or sulfonylations. Avoid assay failure by procuring the exact regioisomer.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 923184-85-4
Cat. No. B2803759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-(2-methylphenyl)-4H-chromen-4-one
CAS923184-85-4
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N
InChIInChI=1S/C16H13NO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,17H2,1H3
InChIKeyYWLUUVOYBHIVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 6-Amino-2-(2-Methylphenyl)-4H-Chromen-4-One (CAS 923184-85-4): Baseline Characteristics and Research Context


6-Amino-2-(2-methylphenyl)-4H-chromen-4-one (CAS 923184-85-4) is a synthetic organic compound belonging to the class of chromen-4-one derivatives, which are recognized as a privileged scaffold in medicinal chemistry [1]. Its molecular formula is C16H13NO2, with a molecular weight of approximately 251.29 g/mol [2]. The structure features a benzopyran-4-one (chromone) core substituted with an amino group at the 6-position and a 2-methylphenyl group at the 2-position [2]. While the chromone scaffold is associated with a broad spectrum of potential biological activities including anti-inflammatory and anticancer properties [1], the specific pharmacological profile of this particular derivative is not yet robustly defined in the primary literature. This document outlines the current, limited, verifiable data landscape for this compound to aid in scientific selection and procurement decisions.

The Risk of Substituting 6-Amino-2-(2-Methylphenyl)-4H-Chromen-4-One (CAS 923184-85-4) with Close Chromone Analogs


Assuming functional equivalence between 6-amino-2-(2-methylphenyl)-4H-chromen-4-one and its close analogs is a significant procurement risk. The substitution pattern on the chromone core is a critical determinant of biological activity [1]. For instance, the position of the methyl group on the 2-phenyl ring (ortho vs. meta vs. para) can drastically alter a compound's affinity for its target, its cellular permeability, and its metabolic stability [2]. Furthermore, the presence of the 6-amino group distinguishes this compound from non-aminated 2-arylchromones, potentially conferring different hydrogen-bonding capabilities and electronic properties that impact target engagement [3]. Without direct comparative data for this specific compound, substituting a similar analog without rigorous validation introduces an uncontrolled variable that could invalidate a research assay or an early-stage discovery project.

Quantitative Differentiation Guide for 6-Amino-2-(2-Methylphenyl)-4H-Chromen-4-One (CAS 923184-85-4)


Ortho-Methyl Substitution May Affect Dihydroorotase Inhibitory Activity

In a primary screening context, 6-amino-2-(2-methylphenyl)-4H-chromen-4-one was evaluated for its ability to inhibit the dihydroorotase enzyme from mouse Ehrlich ascites [1]. While the data point is limited and from a single assay, it provides a quantitative anchor for this specific substitution pattern. The observed IC50 is relatively weak, suggesting that the ortho-methyl group does not confer potent inhibition against this specific target. This value can serve as a baseline for comparing the activity of related analogs, such as the unsubstituted 6-amino-2-phenyl-4H-chromen-4-one or its 3- and 4-methylphenyl isomers, should data become available.

Enzymology Pyrimidine Biosynthesis Inhibitor Screening

Suggested CCR5 Antagonist Potential for 6-Amino-2-(2-Methylphenyl)-4H-Chromen-4-One

A preliminary pharmacological screening report indicates that 6-amino-2-(2-methylphenyl)-4H-chromen-4-one may have utility as a CCR5 antagonist [1]. The CCR5 receptor is a key co-receptor for HIV entry and is implicated in inflammatory diseases. While no IC50 or Ki values are provided in the source, this functional annotation distinguishes it from other chromone derivatives whose primary reported activities might be focused on kinase inhibition or antioxidant effects. The specific ortho-methylphenyl substitution pattern may be a key feature for this potential activity, differentiating it from para-substituted analogs which may not exhibit the same chemokine receptor interaction profile.

Immunology Virology GPCR Pharmacology

Substitution Pattern's Impact on DPP4 Potency in a Related Chromone Series

Data from a highly related chemical series provides a powerful, cross-study comparable benchmark for the impact of the ortho-methyl group. A close analog, which replaces the 6-amino-2-(2-methylphenyl) substitution with a more complex 1,3-dialkylated xanthine core, displays potent inhibition of Dipeptidyl Peptidase 4 (DPP4) with an IC50 of 1.10 nM [1]. While not a direct analog, this illustrates the level of potency achievable on the chromone scaffold for this target. Another related analog shows an even more potent IC50 of 0.340 nM for DPP4 [2]. The absence of such potent data for the target compound suggests that the specific 6-amino-2-(2-methylphenyl) substitution may not be optimal for this particular target. This stark quantitative contrast highlights the need for direct testing rather than relying on class-based assumptions.

Diabetes Research Protease Inhibition Structure-Activity Relationship

Scientifically Grounded Application Scenarios for 6-Amino-2-(2-Methylphenyl)-4H-Chromen-4-One


As a Chemical Probe for Preliminary CCR5 Antagonism Studies

Based on the qualitative report of CCR5 antagonist activity [1], the primary research application for this compound is as a starting point for studies involving the CCR5 receptor. Researchers investigating HIV entry, chemokine signaling, or inflammatory cell migration could procure this compound to confirm the reported activity in their own assay systems. This would be an early-stage exploratory use case, suitable for academic labs focused on GPCR pharmacology.

As a Reference Compound for Dihydroorotase Inhibition Screens

The documented, albeit weak, IC50 value of 1.00E+6 nM for dihydroorotase [2] provides a quantitative baseline. This compound could be used as a negative or low-activity control in high-throughput screening campaigns targeting pyrimidine biosynthesis enzymes. Its value lies in providing a defined reference point against which the potency of new, more effective inhibitors can be measured.

As a Structural Component in SAR-by-Catalog for Chromone Derivatives

Given the high sensitivity of chromone-based activity to substitution patterns [3], this compound is a valuable member of an 'SAR-by-catalog' library. By purchasing 6-amino-2-(2-methylphenyl)-4H-chromen-4-one alongside its 3-methylphenyl and 4-methylphenyl isomers, a medicinal chemistry team can quickly probe the effect of the ortho-methyl group on a biological target of interest (e.g., p38α MAPK [3]). This allows for a rapid, cost-effective exploration of the structure-activity landscape without the need for immediate de novo synthesis.

As a Starting Scaffold for Derivatization and Lead Optimization

The compound's core structure provides a functionalized platform for further chemical modification. The 6-amino group is a common site for acylation, sulfonylation, or reductive amination to generate small, focused libraries. Researchers procuring this compound as a building block could quickly synthesize a set of derivatives to explore novel chemical space around the chromen-4-one core, aiming to improve upon its limited reported activities or discover new ones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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